molecular formula C20H21NO5 B3981937 Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B3981937
M. Wt: 355.4 g/mol
InChI Key: CNIQMVDJJLAZRS-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dimethyl ester and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
  • Dimethyl 5-aminobenzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

dimethyl 5-(3-phenylbutanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-13(14-7-5-4-6-8-14)9-18(22)21-17-11-15(19(23)25-2)10-16(12-17)20(24)26-3/h4-8,10-13H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQMVDJJLAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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